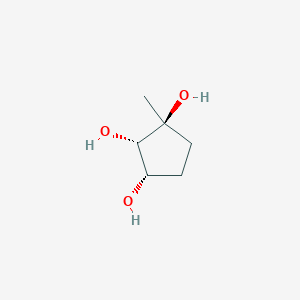![molecular formula C22H26N2O B12627150 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one CAS No. 919079-82-6](/img/structure/B12627150.png)
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a penta-1,4-dien-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and ketone react to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic electronic devices.
Wirkmechanismus
The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and activity. Additionally, the conjugated dienone structure allows for electron delocalization, which can affect the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar dimethylamino groups but a different central structure.
Methanone, bis[4-(dimethylamino)phenyl]:
Uniqueness
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is unique due to its specific conjugated dienone structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in applications requiring specific electronic and optical characteristics.
Eigenschaften
CAS-Nummer |
919079-82-6 |
|---|---|
Molekularformel |
C22H26N2O |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1,5-bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C22H26N2O/c1-17(16-19-8-13-21(14-9-19)24(4)5)22(25)15-10-18-6-11-20(12-7-18)23(2)3/h6-16H,1-5H3 |
InChI-Schlüssel |
HFFATKVIGWEGTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)

![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
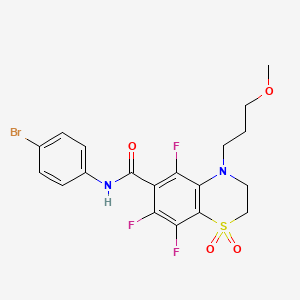
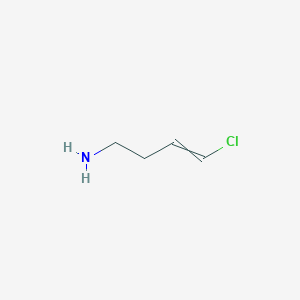
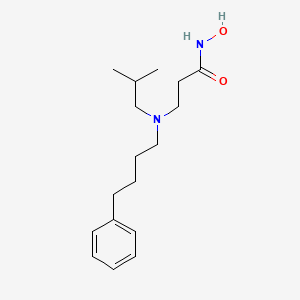
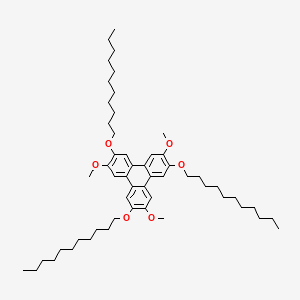


![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
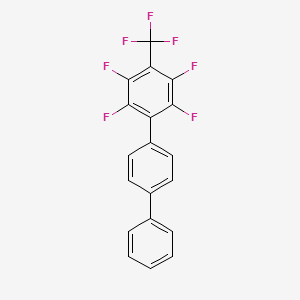
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
